N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features both benzodioxole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzodioxole and furan moieties through an ethanediamide linker. This can be achieved using reagents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amide linkage or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both benzodioxole and furan moieties, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-14(16-6-5-11-2-1-7-20-11)15(19)17-10-3-4-12-13(8-10)22-9-21-12/h1-4,7-8H,5-6,9H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHYYQPAYBZDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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